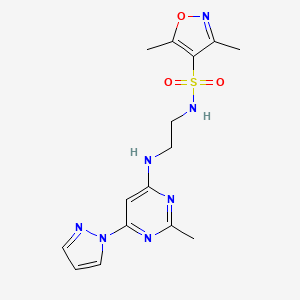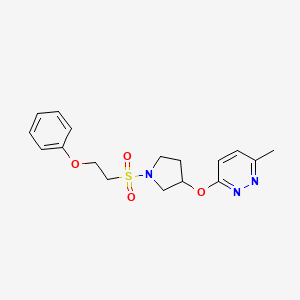
3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one (DFMO) is a small molecule that has been of significant interest in scientific research due to its potential therapeutic applications. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and the inhibition of ODC by DFMO has been shown to have antiproliferative effects in various cancer cell lines.
Aplicaciones Científicas De Investigación
Late-stage Difluoromethylation
This compound is used in late-stage difluoromethylation processes based on X–CF 2 H bond formation where X is C (sp), C (sp 2 ), C (sp 3 ), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Photocatalytic Difluoromethylation
It is used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions are accomplished under mild and environmentally benign conditions .
Pharmaceutical Applications
The CF 2 H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor . This simultaneously harnesses the electronegativity of the fluorine atoms to emulate the oxygen (or sulfur) lone electron pairs, while rendering the methane proton acidic and a competent hydrogen bond donor .
Agrochemical Applications
The introduction of fluoro-substituents into molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity . These are tenets of considerable importance in agrochemical science .
Materials Science Applications
The introduction of fluoro-substituents into molecules also has a significant impact on their physical properties, which is of considerable importance in materials science .
Synthesis of 3-Difluoromethyl-quinoxalin-2-ones
This compound is used in the synthesis of structurally diverse 3-difluoromethyl-quinoxalin-2-ones .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi) . SDHI is a key enzyme in the tricarboxylic acid cycle, which is crucial for energy production in cells .
Biochemical Pathways
If it acts similarly to related compounds, it may impact the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This could disrupt energy production within the cell, affecting various downstream processes.
Pharmacokinetics
Fluorinated compounds are generally known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the potential inhibition of succinate dehydrogenase, it could disrupt energy production within the cell, leading to various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as moisture, oxygen, temperature, and pH can affect microbial growth . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its stability or efficacy .
Propiedades
IUPAC Name |
3-(difluoromethyl)-4H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NO2/c5-4(6)2-1-3(8)9-7-2/h4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGOHTYVWTWGQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)





![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)




![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)